5-Bromo-2-chloro-3-(trifluoromethyl)pyridine
Overview
Description
5-Bromo-2-chloro-3-(trifluoromethyl)pyridine is a compound that belongs to the class of organic chemicals known as halogenated pyridines. These compounds are characterized by the presence of a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, substituted with various halogens (such as bromine and chlorine) and other functional groups like the trifluoromethyl group.
Synthesis Analysis
The synthesis of halogenated pyridines, including those with trifluoromethyl groups, often involves metalation and functionalization steps. For instance, the synthesis of carboxylic acids from chloro-, bromo-, and iodo(trifluoromethyl)pyridines has been demonstrated through regioexhaustive functionalization, where different positions on the pyridine ring are selectively deprotonated and carboxylated . This indicates that 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine could potentially be synthesized through similar methods, although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of halogenated pyridines can be analyzed using various spectroscopic techniques and computational methods. For example, a combined experimental and computational study of related bromo- and chloro-pyridine derivatives has provided insights into their synthesis, spectroscopic properties, and molecular structure through X-ray diffraction (XRD) and density functional theory (DFT) . These techniques could be applied to 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine to determine its precise molecular geometry and electronic structure.
Chemical Reactions Analysis
Halogenated pyridines participate in various chemical reactions, including carbon-carbon coupling, which is a fundamental reaction in organic synthesis . The presence of halogen atoms on the pyridine ring makes these compounds suitable for nucleophilic substitution reactions, which can be used to introduce new functional groups or form more complex molecules. The reactivity of 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine in such reactions would be influenced by the electron-withdrawing effects of the trifluoromethyl group and the positions of the halogen substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine can be inferred from studies on similar compounds. For instance, the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine has been performed using FT-IR and NMR spectroscopies, and its non-linear optical (NLO) properties have been determined using DFT methods . These properties are crucial for understanding the behavior of the compound in various environments and its potential applications in materials science or as an intermediate in pharmaceutical synthesis.
Scientific Research Applications
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Synthesis of Metal-Organic Frameworks (MOFs)
- Trifluoromethylpyridines can be used in the synthesis of metal-organic frameworks . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a kind of porous material with potential applications in gas storage, separation, and catalysis .
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Preparation of (Trifluoromethyl)pyridyllithiums
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Synthesis of Methiodide Salts
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Preparation of Amino-2-chloropyridine
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Synthesis of 2,3,5-DCTF
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Manufacturing TFMPs
- The demand for trifluoromethylpyridine (TFMP) derivatives has been increasing steadily in the last 30 years . The researchers explain that this is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
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Synthesis of 5-Bromo-2-fluoropyridine
Safety And Hazards
Future Directions
Trifluoromethylpyridines and its derivatives have been widely used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
5-bromo-2-chloro-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-3-1-4(6(9,10)11)5(8)12-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIJBKHHJXXREK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618653 | |
Record name | 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-3-(trifluoromethyl)pyridine | |
CAS RN |
211122-40-6 | |
Record name | 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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